Compound Description: This compound serves as a precursor in the synthesis of a Hg(II) complex and its structure has been studied by X-ray diffractometry. []
Relevance: This compound shares the core structure of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. The key difference lies in the substituents at the 4 and 5 positions of the triazole ring and the presence of a thioacetate group instead of the benzamide and phenacyl moieties found in the target compound. []
Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Compound Description: This compound serves as a key intermediate in the synthesis of various substituted Schiff bases and a specific 1,2,4-triazole-3-thione derivative. []
Relevance: This compound shares the core structure of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. The difference lies in the specific substituents at the 4 and 5 positions of the triazole ring and the absence of the thioether and benzamide moieties found in the target compound. []
Compound Description: This compound represents an active pharmaceutical ingredient (API). Its metabolism has been studied, revealing the formation of a methyl derivative as the main metabolite. []
Relevance: This compound exhibits significant structural similarities to 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. Both share the 1,2,4-triazole core with a thioether linkage to a 2-(4-methoxyphenyl)-2-oxoethyl group at the 5-position. The main difference lies in the substituent at the 4-position of the triazole ring, where the target compound has a phenyl group and this compound has a pyridin-4-yl group. Additionally, the target compound has a 2-fluorobenzamide group attached to the methylene linker at the 3-position of the triazole ring, which is absent in this compound. []
Compound Description: This series of compounds represents novel coumarin-1,2,4-triazole-3-thioether hybrids. They were synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones. []
Relevance: These compounds share a structural similarity with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide in the 1,2,4-triazole core with a thioether linkage. The differences lie in the substituents at the 4 and 5 positions of the triazole ring and the presence of a chromene-3-carbohydrazide group instead of the benzamide and phenacyl moieties found in the target compound. []
Compound Description: This compound demonstrated the highest actoprotective activity among a series of 7'-((3-thio-4-phenyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivatives. [, ]
Relevance: This compound shares a common scaffold with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide, particularly the presence of a 4-phenyl-4H-1,2,4-triazole-3-yl moiety connected to a methyl group. The variations arise in the substituent at the 5 position of the triazole ring and the attachment to the methyl group, where the target compound has a thioether linkage to a substituted phenacyl group, while this compound has a hydroxyethylthio group. [, ]
Compound Description: This compound displayed promising actoprotective activity, although slightly less potent compared to the most active compound in the series. []
Relevance: Similar to 7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline, this compound shares a common scaffold with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide, particularly the presence of a 4-phenyl-4H-1,2,4-triazole-3-yl moiety connected to a methyl group. The key difference compared to the target compound lies in the substituent at the 5 position of the triazole ring and the attachment to the methyl group. This compound has a thioether linkage to an acetohydrazide group substituted with a 3,4-difluorobenzylidene moiety, whereas the target compound has a thioether linkage to a substituted phenacyl group. []
Compound Description: This series of compounds showed potent anticancer activities against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3), particularly compounds 5f, 5g, and 5h. They exhibited significant cytotoxicity, induced apoptosis, and inhibited matrix metalloproteinase-9 (MMP-9). []
Compound Description: This compound exhibited potent anticancer activity, specifically against the glioblastoma U-87 cell line. [, ]
Relevance: This compound shares a structural resemblance to 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide due to the shared 4-phenyl-4H-1,2,4-triazol-3-yl moiety and the thioether linkage at the 5 position. The differences lie in the substituents attached to the thioether. This compound has a 2-((4-methoxyphenyl)amino)ethyl group connected to the sulfur, while the target compound has a substituted phenacyl group. Moreover, the target compound has a 2-fluorobenzamide group attached to the methylene linker at the 3-position of the triazole ring, which is absent in this compound. [, ]
Thien-3-yl-sulfonylamino (thio)carbonyl-triazolin(ti) Combined with a Substituted 4-HPPD Inhibitor
Compound Description: These compounds are described as herbicides. Specifically, they are a combination of a thien-3-yl-sulfonylamino(thio)carbonyl-triazolinone and a substituted 4-HPPD inhibitor. []
Compound Description: This compound was identified as a potential inhibitor of FGFR-1. It was found through virtual screening based on the pharmacophoric features of infigratinib, a drug used in the treatment of cholangiocarcinomas. The compound exhibited good docking scores and favorable ADMET properties. []
Relevance: This compound shares several structural similarities with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. Both compounds contain a central 1,2,4-triazole ring substituted at the 5-position with a thioether linker connected to a 2-(substituted phenyl)-2-oxoethyl group. They also share a substituted phenyl acetamide moiety at the 3-position of the triazole ring. The key difference lies in the substituents on the phenyl rings and the presence of a methyl group instead of a phenyl group at the 4-position of the triazole ring in this compound. []
Compound Description: This compound acts as an HSP90 inhibitor and exhibits potential in treating diseases where the inhibition, regulation, or modulation of HSP90 plays a significant role. []
Relevance: This compound shares the core structure of a 1,2,4-triazole ring with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. The differences lie in the substitution pattern around the triazole ring. This compound has a 2-methylphenyl group at the 4-position, a 2,4-dihydroxy-N-methyl-N-butyl-benzamide substituent at the 5-position, and a hydroxyl group at the 3-position. In contrast, the target compound features a phenyl group at the 4-position, a thioether linked to a substituted phenacyl group at the 5-position, and a 2-fluorobenzamide-methyl group at the 3-position. []
Compound Description: This compound interacts with the Hsp90-alpha N-domain, particularly the L107 mutant. The crystal structure of this complex has been determined. []
Relevance: Similar to the previous compound, this compound shares the core structure of a 1,2,4-triazole ring with 2-fluoro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. The main difference lies in the substitution pattern. This compound has a 2-fluorophenyl group at the 4-position, a 2,4-dihydroxy-N-(furan-2-ylmethyl)-N-methyl-benzamide at the 5-position, and a carbonyl group at the 3-position of the triazole ring. In contrast, the target compound features a phenyl group at the 4-position, a thioether linked to a substituted phenacyl group at the 5-position, and a 2-fluorobenzamide-methyl group at the 3-position. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.